头孢曼多林萘酯

描述

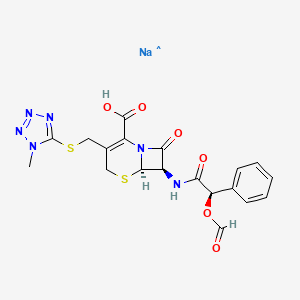

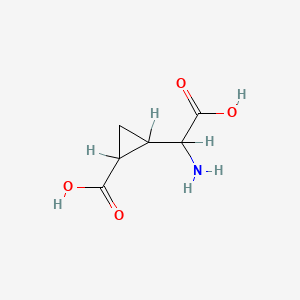

头孢曼多尔钠是一种第二代头孢类抗生素。 它是一种广谱抗生素,用于治疗各种细菌感染,包括皮肤、骨骼、关节、泌尿道和下呼吸道感染 . 该化合物是一种前药,这意味着它在体内转化为其活性形式,头孢曼多尔 . 头孢曼多尔钠在美国不再销售 .

科学研究应用

头孢曼多尔钠有几个科学研究应用:

作用机制

头孢曼多尔钠通过与位于细菌细胞壁内的特定青霉素结合蛋白(PBPs)结合来发挥其作用。 这种结合抑制了细菌细胞壁合成的第三阶段和最后阶段,导致细胞裂解和死亡 . 该化合物靶向细菌细胞壁,使其对多种革兰氏阳性和革兰氏阴性生物有效 .

准备方法

头孢曼多尔钠的制备涉及一个多步合成过程。一种方法包括将7-氨基-3-[(1-甲基-1H-四唑-5-基) S-甲基]-3-头孢-4-羧酸和碳酸氢钠悬浮在丙酮水中溶液中。然后将该混合物与α-甲酰基扁桃酰氯的丙酮溶液反应,形成7-D-(2-甲酰氧基苯乙酰胺)-3-[(1-甲基-1H-四唑-5-基) S-甲基]-3-头孢-4-羧酸。 最后一步是将此中间体溶解在丙酮中,并与有机酸钠的丙酮溶液反应,生成头孢曼多尔钠 .

化学反应分析

头孢曼多尔钠会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以将头孢曼多尔钠转化为其还原形式。

取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂

相似化合物的比较

头孢曼多尔钠与其他第二代头孢类抗生素(如头孢噻吩、头孢利啶和头孢唑啉)相似。 头孢曼多尔钠独特之处在于它能够抑制肠杆菌属和吲哚阳性变形杆菌属菌株,这些菌株通常对其他头孢类抗生素具有耐药性 . 这使得头孢曼多尔钠成为治疗耐药细菌感染的有价值的抗生素。

类似化合物

- 头孢噻吩

- 头孢利啶

- 头孢唑啉

属性

CAS 编号 |

42540-40-9 |

|---|---|

分子式 |

C19H18N6NaO6S2 |

分子量 |

513.5 g/mol |

IUPAC 名称 |

sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/t12-,14-,17-;/m1./s1 |

InChI 键 |

FUWWBXJEMYXCMO-YCLOEFEOSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

手性 SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

42540-40-9 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefamandole Nafate exert its antibacterial activity?

A1: Cefamandole Nafate itself is a prodrug and is rapidly hydrolyzed in vivo to Cefamandole. Cefamandole, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of Cefamandole Nafate Hydrate?

A2: The molecular formula of Cefamandole Nafate Hydrate is C19H17N6NaO6S25H2O. []

Q3: Are there any specific spectroscopic techniques used to characterize Cefamandole Nafate?

A3: Yes, X-ray powder diffraction is a key technique used to determine the characteristic peaks and crystalline structure of Cefamandole Nafate. [, , ]

Q4: Can Cefamandole Nafate be mixed with xylitol injection?

A4: Studies indicate that Cefamandole Nafate for injection shows good stability when mixed with 5% and 10% xylitol injection for up to 8 hours at room temperature (25°C). []

Q5: Is Cefamandole Nafate compatible with Omeprazole Sodium for injection?

A5: No, Cefamandole Nafate for injection is incompatible with Omeprazole Sodium for injection. Significant changes in appearance, pH, and drug content were observed when mixed, indicating a chemical interaction. They should be administered separately. []

Q6: Does the presence of glucose affect the stability of Cefamandole Nafate?

A6: While Cefamandole Nafate is generally stable in dextrose solutions, an increased hydrolysis rate of the formyl moiety has been observed in 5% dextrose in water compared to water for injection or 0.9% saline. This is attributed to a transesterification reaction with glucose, producing D-glucose-6-formate and other D-glucose diformates. []

Q7: Does Cefamandole Nafate exhibit any catalytic properties?

A7: Cefamandole Nafate itself does not possess inherent catalytic properties. Its activity primarily stems from its role as a prodrug that is converted to the active antibiotic Cefamandole. [, , ]

A7: The provided research abstracts do not delve into these specific areas. Most focus on Cefamandole Nafate's physicochemical properties, stability, compatibility, and in vivo behavior.

Q8: What is the impact of pH on the stability of Cefamandole Nafate?

A8: Cefamandole Nafate exhibits maximum stability in a pH range of 4 to 6.5. Degradation is accelerated by both acidic (hydrogen ion catalysis) and alkaline (hydroxide ion catalysis) conditions. []

Q9: Does the addition of sodium carbonate or tromethamine influence the stability of Cefamandole Nafate?

A9: Both sodium carbonate and tromethamine significantly accelerate the hydrolysis of the formyl group in Cefamandole Nafate. This is due to their basic nature, which promotes the hydrolysis reaction. []

Q10: What strategies are employed to improve the stability of Cefamandole Nafate in formulations?

A10: The inclusion of sodium benzoate in the composition of cefamandole nafate powder injection has been investigated as a method to enhance stability. This formulation exhibits low hygroscopicity, high active ingredient stability, no solvent residues, and minimal degradation during prolonged storage. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)